2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine
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Overview
Description
2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine is a complex organic compound characterized by its unique structure, which includes a seven-membered ring with oxygen atoms and methano bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine typically involves multi-step organic reactions. One common method includes the reaction of sesamol with aromatic aldehydes and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at elevated temperatures . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and reduce production costs. The exact methods may vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions
2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticonvulsant and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine involves its interaction with specific molecular targets. For instance, it may interact with GABA receptors in the brain, leading to anticonvulsant effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Oxepin: A related compound with a similar ring structure but different functional groups.
Dioxolochromeno: Another compound with a dioxolo ring system, used in different chemical contexts.
Uniqueness
2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine is unique due to its specific ring structure and the presence of methano bridges, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
90566-64-6 |
---|---|
Molecular Formula |
C8H6O3 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
3,5,9-trioxatricyclo[6.2.1.02,6]undeca-1(10),2(6),7-triene |
InChI |
InChI=1S/C8H6O3/c1-5-3-9-6(1)2-7-8(5)11-4-10-7/h2-3H,1,4H2 |
InChI Key |
OIWYZDSXPXQHDN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=C(C1=CO2)OCO3 |
Origin of Product |
United States |
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